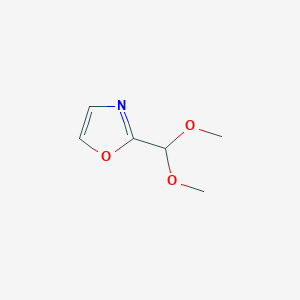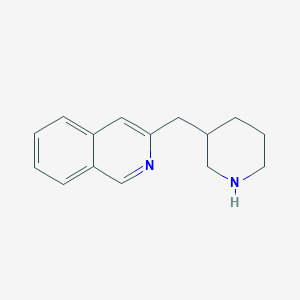
(3S,4R)-1-benzyl-4-methylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-benzyl-4-methylpiperidin-3-ol: is a chemical compound with the molecular formula C13H19NO . It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group at the third position of the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-1-benzyl-4-methylpiperidin-3-ol typically involves the following steps:
Benzyl Group Protection: Starting with 4-hydroxymethyl pyridine, the benzyl group is protected.
Reduction: The protected compound undergoes reduction using sodium borohydride.
Hydroboration-Oxidation: This step involves hydroboration followed by oxidation.
Deprotection: Finally, the benzyl group is deprotected to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: (3S,4R)-1-benzyl-4-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted piperidine derivatives
Aplicaciones Científicas De Investigación
Chemistry: (3S,4R)-1-benzyl-4-methylpiperidin-3-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological systems. It helps in understanding the structure-activity relationships of piperidine-based compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Piperidine derivatives are known for their pharmacological activities, and this compound is no exception.
Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials. It serves as a precursor for the production of more complex molecules .
Mecanismo De Acción
The mechanism of action of (3S,4R)-1-benzyl-4-methylpiperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
- trans-1-Benzyl-3-methyl-piperidin-4-ol
- trans-4-(Hydroxymethyl)piperidin-3-ol
Comparison: While (3S,4R)-1-benzyl-4-methylpiperidin-3-ol shares structural similarities with other piperidine derivatives, it is unique due to the specific positioning of the benzyl and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Propiedades
IUPAC Name |
(3S,4R)-1-benzyl-4-methylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGQXVUZVXXWAG-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one dihydrochloride](/img/structure/B8188787.png)
![9-Methoxy-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B8188791.png)









